Rp-8-Br-cAMPS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

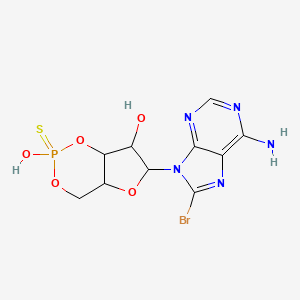

Molecular Formula |

C10H11BrN5O5PS |

|---|---|

Molecular Weight |

424.17 g/mol |

IUPAC Name |

6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14) |

InChI Key |

RBORURQQJIQWBS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |

Synonyms |

8-bromoadenosine-3',5'-cyclic monophosphorothioate Rp-8-Br-cAMPS Sp-8-Br-cAMPS |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Rp-8-Br-cAMPS: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and widely utilized tool in signal transduction research. This lipophilic and membrane-permeable cyclic adenosine monophosphate (cAMP) analog serves as a competitive antagonist of key cAMP-mediated signaling pathways. Its utility lies in its ability to selectively inhibit cAMP-dependent protein kinase (PKA) and, to a lesser extent, the Exchange Protein directly Activated by cAMP (EPAC). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Competitive Inhibition of PKA

The primary mechanism of action of this compound is the competitive inhibition of Protein Kinase A (PKA).[1][2][3] PKA is a key enzyme in cellular signaling, activated by the second messenger cAMP. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which then phosphorylate downstream target proteins.

This compound mimics the structure of cAMP and binds to the cAMP-binding sites on the PKA regulatory subunits.[1] However, due to the Rp-configuration of the phosphorothioate group, its binding does not induce the necessary conformational change for the release of the catalytic subunits. By occupying these binding sites, this compound competitively prevents the binding of endogenous cAMP, thereby locking the PKA holoenzyme in its inactive state.[1] This compound has shown a preference for inhibiting the PKA type I isoenzyme over the type II isoenzyme.[2][3]

Interaction with EPAC

Besides its well-established role as a PKA inhibitor, this compound has also been reported to affect the Exchange Protein directly Activated by cAMP (EPAC) pathway. EPAC proteins (EPAC1 and EPAC2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. Similar to PKA, EPACs are directly activated by cAMP binding.

Some studies suggest that this compound can competitively inhibit the activation of EPAC1 and EPAC2.[4] However, its potency as an EPAC inhibitor appears to be lower than its effect on PKA, and some in-cell experiments indicate that it may not be a highly effective EPAC antagonist in a physiological context.[4] Therefore, while considering its effects on EPAC is important, its primary and most potent action is against PKA.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and related compounds with PKA and EPAC.

Table 1: Inhibition of Protein Kinase A (PKA) by this compound

| Parameter | PKA Isozyme | Value | Reference |

| Ki (app) | Type I (rabbit muscle) | More effective than vs Type II | [2] |

| Ki (app) | Type II (bovine heart) | Less effective than vs Type I | [2] |

Note: Specific Ki values for this compound against PKA isozymes are not consistently reported across the literature. The compound is consistently characterized as being more potent against PKA type I.

Table 2: Activity of this compound on Exchange Protein directly Activated by cAMP (EPAC)

| Parameter | EPAC Isoform | Observation | Reference |

| Inhibition | EPAC1 & EPAC2 | Can competitively inhibit | [4] |

| In-cell activity | EPAC | May not be a potent inhibitor in living cells | [4][5] |

Note: Quantitative IC50 or Ki values for the direct inhibition of EPAC by this compound are not well-defined in the literature. Its effects on EPAC are often inferred from cellular assays where PKA is also present.

Experimental Protocols

Protocol 1: In Vitro PKA Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound on PKA using a colorimetric or radiometric assay.

Materials:

-

Purified PKA catalytic subunit

-

PKA regulatory subunit (Type I or Type II)

-

This compound

-

cAMP

-

PKA substrate peptide (e.g., Kemptide)

-

ATP (radiolabeled [γ-32P]ATP for radiometric assay or unlabeled for colorimetric assay)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Phosphocellulose paper or ELISA plate coated with substrate

-

Scintillation counter or microplate reader

-

Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the kinase reaction buffer. Prepare a stock solution of cAMP.

-

Holoenzyme Reconstitution: Incubate the PKA catalytic and regulatory subunits together in the kinase reaction buffer to form the holoenzyme.

-

Inhibitor Pre-incubation: In a microcentrifuge tube or well of a microplate, add the reconstituted PKA holoenzyme and the desired concentration of this compound. Incubate for 10-15 minutes at room temperature to allow for binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the PKA substrate peptide, ATP, and a fixed concentration of cAMP (to compete with the inhibitor).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection:

-

Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Colorimetric Assay: Use a phosphospecific antibody-based detection method (ELISA) to quantify the phosphorylated substrate.

-

-

Data Analysis: Determine the percentage of PKA inhibition at each this compound concentration compared to the control (no inhibitor) and calculate the IC50 value.

Protocol 2: In-Cell EPAC Activity Assay (Rap1 Activation)

This protocol describes a common method to assess EPAC activity in cells by measuring the activation of its downstream target, Rap1. Inhibition of Rap1 activation by this compound can suggest an effect on EPAC.

Materials:

-

Cell line of interest

-

Cell culture reagents

-

This compound

-

EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)

-

Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease/phosphatase inhibitors)

-

Rap1 activation assay kit (containing Rap1-GTP binding domain, e.g., RalGDS-RBD, coupled to agarose beads)

-

Anti-Rap1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with an EPAC-specific activator for a short period (e.g., 5-10 minutes) to induce Rap1 activation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify Lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pull-down Assay: Incubate a portion of the cell lysate with the RalGDS-RBD agarose beads. The beads will specifically bind to the active, GTP-bound form of Rap1.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1 that was pulled down. Also, run a parallel Western blot with a portion of the total cell lysate to determine the total Rap1 levels.

-

Data Analysis: Quantify the band intensities for the pulled-down Rap1 and normalize to the total Rap1 levels. Compare the levels of Rap1 activation in cells treated with this compound to the control (activator only) to determine the inhibitory effect.

Conclusion

This compound is an invaluable pharmacological tool for dissecting cAMP-mediated signaling pathways. Its primary and most potent mechanism of action is the competitive inhibition of PKA, with a preference for the type I isoform. While it may also inhibit EPAC, this effect is generally less pronounced. The provided quantitative data and detailed experimental protocols serve as a guide for researchers and drug development professionals to effectively utilize this compound in their studies to elucidate the intricate roles of PKA and EPAC in cellular physiology and pathophysiology. Careful consideration of its differential effects on PKA and EPAC is crucial for the accurate interpretation of experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound BIOLOG Life Science Institute [biolog.de]

- 4. researchgate.net [researchgate.net]

- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

Rp-8-Br-cAMPS: A Technical Guide for PKA Inhibition in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Rp-8-Bromo-adenosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cAMPS), a widely utilized inhibitor of cAMP-dependent Protein Kinase A (PKA). This document consolidates key information on its mechanism of action, physicochemical properties, and specificity. Detailed tables of quantitative data, comprehensive experimental protocols, and illustrative diagrams of the PKA signaling pathway and experimental workflows are presented to facilitate its effective use in research and drug development.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes by activating Protein Kinase A (PKA). The dysregulation of the cAMP-PKA signaling pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and immune system dysfunctions. Consequently, specific inhibitors of PKA are invaluable tools for elucidating the physiological roles of this kinase and for the development of novel therapeutic agents.

This compound is a lipophilic and membrane-permeable analog of cAMP that acts as a competitive antagonist of PKA.[1][2][3][4] Its chemical modifications, including a bromine substitution at the 8th position of the adenine ring and a sulfur atom in the cyclic phosphate moiety (Rp-isomer), confer resistance to hydrolysis by phosphodiesterases (PDEs) and enhance its inhibitory potency and cell permeability compared to its parent compound, Rp-cAMPS.[2][4] This guide serves as a comprehensive resource for researchers employing this compound in their experimental designs.

Mechanism of Action

This compound functions as a competitive inhibitor of PKA by binding to the cAMP-binding sites on the regulatory (R) subunits of the PKA holoenzyme.[1] In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic (C) subunits. The binding of endogenous cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits. This compound, by occupying these binding sites, prevents the binding of cAMP and stabilizes the inactive holoenzyme, thereby inhibiting the downstream phosphorylation of PKA substrates.[1] It has been reported to exhibit a preference for the type I isoform of PKA over the type II isoform.[3][4]

Quantitative Data

Summarized below are the available quantitative data for this compound and its prodrug, this compound-pAB. While specific Ki and IC50 values for this compound against PKA isoforms and Epac are not consistently reported across the literature, the available data and qualitative descriptions indicate its inhibitory profile.

Table 1: Physicochemical and Inhibitory Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H10BrN5O5PS | [3] |

| Molecular Weight | 428.17 g/mol | N/A |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO and water | [3] |

| PKA Isoform Selectivity | Preferential for PKA type I over type II | [3][4] |

Table 2: Reported IC50 Values for this compound Prodrug

| Compound | Target | Assay System | Estimated IC50 | Reference(s) |

| This compound-pAB | PKA | Fsk-induced pRII immunoreactivity in sensory neurons | 3 µM | [5] |

Signaling Pathway and Experimental Workflow

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP and subsequent activation of PKA.

Caption: Canonical PKA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PKA Inhibition Studies

A typical workflow for investigating the effects of PKA inhibition using this compound in a cellular context is outlined below.

Caption: A typical experimental workflow for studying PKA inhibition in a cellular model.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro PKA Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PKA catalytic activity using a commercially available kinase assay kit.

Materials:

-

Recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO or water)

-

Kinase detection reagent (e.g., ADP-Glo™, Promega)

-

96-well white microplate

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.

-

Add 10 µL of recombinant PKA to each well.

-

Pre-incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the PKA substrate peptide and ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen kinase assay kit (e.g., by measuring ADP production).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for PKA Substrate Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

PKA activator (e.g., Forskolin or 8-Br-cAMP)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes.

-

Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total CREB and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of this compound on cultured cells.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Off-Target Effects and Considerations

While this compound is a potent PKA inhibitor, it is important to consider potential off-target effects. It has been reported that this compound can also interact with and potentially modulate the activity of Exchange Protein Directly Activated by cAMP (Epac), another key sensor of intracellular cAMP.[6] Specifically, some studies suggest that it may act as a weak activator of Epac1.[6] Therefore, when interpreting experimental results, it is crucial to consider the potential contribution of Epac signaling. The use of Epac-specific modulators or genetic knockdown/knockout of Epac can help to dissect the specific roles of PKA and Epac in the observed cellular responses.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PKA-mediated signaling pathways. Its membrane permeability and resistance to enzymatic degradation make it suitable for a wide range of in vitro and cell-based assays. This guide provides a comprehensive overview of its properties and application, offering researchers and drug development professionals the necessary information to effectively utilize this inhibitor in their studies. Careful consideration of its isoform preference and potential off-target effects will ensure the generation of robust and reliable data, ultimately advancing our understanding of PKA's role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound BIOLOG Life Science Institute [biolog.de]

- 3. caymanchem.com [caymanchem.com]

- 4. Enzo Life Sciences 8-Bromoadenosine 3',5'-cyclic Monophosphothioate, Rp-Isomer | Fisher Scientific [fishersci.com]

- 5. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preferential Inhibition of Protein Kinase A (PKA) Type I by Rp-8-Br-cAMPS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cyclic adenosine monophosphate (cAMP) analog, Rp-8-Br-cAMPS, with a focus on its mechanism of action and its notable preference for the type I isozyme of cAMP-dependent Protein Kinase (PKA). This document synthesizes key data, presents detailed experimental methodologies, and visualizes the underlying biochemical pathways to serve as a critical resource for professionals in cellular biology and pharmacology.

Introduction to PKA and this compound

Cyclic AMP-dependent Protein Kinase (PKA) is a central enzyme in signal transduction, mediating the effects of the second messenger cAMP in a vast array of cellular processes. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Mammalian cells express four different regulatory subunits (RIα, RIβ, RIIα, and RIIβ), which dimerize to form the basis of the two major PKA isozymes: Type I (containing RIα or RIβ) and Type II (containing RIIα or RIIβ).

Upon elevation of intracellular cAMP levels, four cAMP molecules bind cooperatively to the two R subunits, causing a conformational change that leads to the dissociation and activation of the C subunits. The freed C subunits can then phosphorylate target substrate proteins on serine and threonine residues.

This compound (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a synthetic, cell-permeable cAMP analog. It is engineered with a bromine substitution at the 8th position of the adenine ring and a sulfur atom replacing an equatorial oxygen in the cyclophosphate ring. These modifications make it a potent antagonist of PKA activation and resistant to hydrolysis by phosphodiesterases (PDEs).[1] Critically, this compound exhibits a significant preference for inhibiting the PKA type I isozyme over the type II isozyme, making it an invaluable tool for dissecting the specific roles of these two major PKA classes.[1][2]

Mechanism of Action

This compound functions as a competitive antagonist of cAMP. It binds to the cAMP-binding domains on the PKA regulatory subunits but fails to induce the necessary conformational change for the release of the catalytic subunits.[3] Instead, it stabilizes the inactive R₂C₂ holoenzyme complex. By occupying the cAMP binding sites, this compound effectively prevents the activation of PKA even in the presence of elevated endogenous cAMP levels.[2][3] Its preference for type I PKA means it more potently stabilizes the RI₂C₂ holoenzyme compared to the RII₂C₂ holoenzyme.[2]

Visualizing the PKA Pathway and its Inhibition

The following diagrams, generated using the DOT language, illustrate the canonical PKA activation pathway and the inhibitory mechanism of this compound.

References

Metabolic Stability of Rp-8-Br-cAMPS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-3',5'-cyclic monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular signaling pathways. The precise regulation of cAMP levels, governed by its synthesis by adenylyl cyclases and degradation by phosphodiesterases (PDEs), is critical for maintaining cellular homeostasis. Synthetic analogs of cAMP are invaluable tools for dissecting these signaling pathways and hold therapeutic potential. Rp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a lipophilic, membrane-permeable analog of cAMP renowned for its potent and specific inhibition of cAMP-dependent protein kinase A (PKA).[1][2][3] A key characteristic that underpins its utility and efficacy is its metabolic stability, primarily its resistance to hydrolysis by cyclic nucleotide phosphodiesterases.[1][3]

This technical guide provides a comprehensive overview of the metabolic stability of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this compound in their studies. This document will delve into its interaction with key enzymes, present available data on its stability, and provide detailed experimental protocols for its assessment.

The cAMP/PKA Signaling Pathway and the Role of Phosphodiesterases

The canonical cAMP signaling pathway is initiated by the binding of extracellular signals (e.g., hormones, neurotransmitters) to G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. Elevated intracellular cAMP levels lead to the activation of several downstream effectors, most notably Protein Kinase A (PKA).

PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of substrate proteins, thereby modulating a wide array of cellular processes.

The termination of the cAMP signal is primarily achieved through the enzymatic hydrolysis of cAMP to AMP by a superfamily of enzymes known as phosphodiesterases (PDEs).[4][5] PDEs are a diverse group of enzymes, classified into 11 families, which differ in their substrate specificity (cAMP-specific, cGMP-specific, or dual-specific), kinetic properties, and tissue distribution.[4][5] The resistance of cAMP analogs to PDE-mediated hydrolysis is a critical determinant of their metabolic stability and, consequently, their duration of action within a cell.

Figure 1: The cAMP/PKA signaling pathway and the inhibitory action of this compound.

Metabolic Stability of this compound

The metabolic stability of this compound is a cornerstone of its utility as a research tool. This stability is primarily attributed to two key molecular features: the phosphorothioate modification at the cyclic phosphate moiety and the bromine substitution at the 8th position of the adenine ring.

Data on Metabolic Stability

The following table summarizes the available information on the metabolic stability of this compound. It is important to note that specific kinetic parameters (Km, Vmax) for the hydrolysis of this compound by individual PDE subtypes are not extensively documented in published literature.

| Parameter | Observation | Reference |

| PDE Hydrolysis | Generally reported to be resistant to hydrolysis by mammalian cyclic nucleotide phosphodiesterases. | [1][3] |

| Chemical Stability | The sodium salt form is stable for at least 4 years when stored at -20°C. | [1] |

| Comparative Stability | The phosphorothioate modification significantly enhances stability compared to the parent molecule, cAMP, and its non-phosphorothioate analog, 8-Br-cAMP. | [6] |

Experimental Protocols for Assessing Metabolic Stability

For researchers wishing to quantitatively assess the metabolic stability of this compound or other cAMP analogs, the following experimental protocols are provided as a guide.

Phosphodiesterase (PDE) Activity Assay using High-Performance Liquid Chromatography (HPLC)

This method allows for the direct measurement of the hydrolysis of this compound by monitoring the decrease in the substrate and the potential appearance of its hydrolyzed product over time.

Materials:

-

Purified recombinant PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4)

-

This compound

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Quenching Solution (e.g., 0.1 M HCl or perchloric acid)

-

HPLC system with a reverse-phase C18 column

-

Mobile Phase (e.g., a gradient of acetonitrile in a phosphate buffer)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of this compound (e.g., 10-100 µM), and the purified PDE enzyme.

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 10, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Inject the supernatant onto the C18 column. Monitor the elution of this compound and any potential hydrolysis products using a UV detector (e.g., at 263 nm, a λmax for this compound).[1]

-

Data Analysis: Quantify the peak area of this compound at each time point. Calculate the rate of hydrolysis. For kinetic analysis, perform the assay with varying concentrations of this compound to determine Km and Vmax.

Figure 2: Workflow for HPLC-based PDE activity assay.

Isothermal Titration Calorimetry (ITC) for PDE Activity

ITC directly measures the heat released or absorbed during an enzymatic reaction, providing a real-time measurement of enzyme kinetics.

Materials:

-

Isothermal Titration Calorimeter

-

Purified recombinant PDE isozymes

-

This compound

-

Assay Buffer (degassed)

Procedure:

-

Sample Preparation: Prepare a solution of the PDE enzyme in the assay buffer and load it into the sample cell of the calorimeter. Prepare a concentrated solution of this compound in the same buffer and load it into the injection syringe.

-

Titration: After thermal equilibration, perform a series of injections of the this compound solution into the sample cell containing the PDE.

-

Data Acquisition: The instrument will measure the heat change associated with each injection, which is proportional to the rate of the enzymatic reaction.

-

Data Analysis: The raw data (power vs. time) is integrated to obtain the heat per injection. This is then used to calculate the reaction rate. By fitting the data to the Michaelis-Menten equation, kinetic parameters (Km, Vmax, and kcat) can be determined.

PKA Inhibition Assay using a FRET-based Biosensor

To confirm the functional stability and activity of this compound as a PKA inhibitor in a cellular context, a FRET-based PKA biosensor can be utilized. These biosensors change their FRET efficiency upon phosphorylation by PKA.

Materials:

-

Cells expressing a FRET-based PKA biosensor (e.g., AKAR)

-

Cell culture medium and reagents

-

Fluorescence microscope equipped for FRET imaging

-

PKA activator (e.g., Forskolin or a cell-permeable cAMP analog like 8-Br-cAMP)

-

This compound

Procedure:

-

Cell Culture: Plate the cells expressing the PKA biosensor in a suitable imaging dish.

-

Baseline Imaging: Acquire baseline FRET images of the cells before any treatment.

-

Inhibition: Pre-incubate the cells with varying concentrations of this compound for a sufficient time to allow for cell penetration (e.g., 30-60 minutes).

-

Activation: Stimulate the cells with a PKA activator.

-

FRET Imaging: Acquire FRET images at multiple time points after stimulation.

-

Data Analysis: Calculate the FRET ratio (e.g., YFP/CFP emission) for each cell over time. A potent and stable inhibitor like this compound will prevent or reduce the change in FRET ratio induced by the PKA activator. The dose-response relationship can be used to determine the IC50 of this compound.

Figure 3: Experimental workflow for assessing PKA inhibition using a FRET-based biosensor.

Conclusion

This compound is a powerful tool for the investigation of cAMP-mediated signaling pathways due to its potent PKA inhibitory activity and, critically, its metabolic stability. Its resistance to hydrolysis by phosphodiesterases ensures a sustained and predictable intracellular concentration, allowing for the effective inhibition of PKA. While specific quantitative data on its hydrolysis by various PDE isozymes is limited in the literature, the provided experimental protocols offer a robust framework for researchers to perform such assessments in their own systems. A thorough understanding of the metabolic stability of this compound is essential for the accurate interpretation of experimental results and for its potential development in therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound BIOLOG Life Science Institute [biolog.de]

- 4. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biolog.de [biolog.de]

- 7. biolog.de [biolog.de]

An In-depth Technical Guide to Rp-8-Br-cAMPS: A Potent Antagonist of cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cAMPS), a widely utilized antagonist of the second messenger cyclic adenosine monophosphate (cAMP). This document details its mechanism of action, physicochemical properties, and applications in dissecting cAMP-mediated signaling pathways. Particular emphasis is placed on its inhibitory effects on Protein Kinase A (PKA), with available quantitative data presented for comparative analysis. Detailed experimental protocols for its use in in vitro kinase assays, cell-based assays, and electrophysiology are provided to facilitate its effective application in research and drug development.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including metabolism, gene transcription, and cell proliferation. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase that exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate a wide array of downstream targets.

To elucidate the precise roles of cAMP signaling in cellular function, specific and potent antagonists are indispensable tools. This compound has emerged as a valuable pharmacological agent for inhibiting cAMP-dependent pathways. It is a lipophilic and membrane-permeable analog of cAMP, making it suitable for use in both in vitro and in vivo studies.[1][2] This guide aims to provide a detailed technical resource for researchers employing this compound in their experimental designs.

Mechanism of Action

This compound functions as a competitive antagonist at the cAMP-binding sites on the regulatory subunits of PKA.[3][4] By occupying these sites, it prevents the binding of endogenous cAMP, thereby stabilizing the inactive PKA holoenzyme and inhibiting the release of the active catalytic subunits.[3] This blockade of PKA activation prevents the phosphorylation of downstream substrates, effectively antagonizing cAMP-mediated signaling events. Notably, this compound exhibits a preference for the type I isoform of PKA (PKA-I) over the type II isoform (PKA-II).[5][6][7]

Figure 1: cAMP signaling pathway and the antagonistic action of this compound.

Physicochemical and Pharmacological Properties

This compound is a derivative of cAMP with a bromine atom at the 8th position of the adenine ring and a sulfur atom replacing a non-bridging oxygen in the cyclic phosphate moiety (Rp-isomer). These modifications confer increased lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that normally degrade cAMP.[5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrN₅O₅PS · Na | [5] |

| Molecular Weight | 446.2 g/mol (sodium salt) | [5] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in Water (250 mM), DMSO (25 mg/mL), DMF (30 mg/mL), and PBS (pH 7.2, 10 mg/mL) | [5][6] |

Table 2: Quantitative Pharmacological Data for this compound

| Target | Parameter | Value | Species/System | Reference |

| PKA Type II | Kᵢ | 10 µM | Purified Bovine Heart | Not explicitly found in searches |

| PKA Type I | Preference | More effective antagonist than for PKA Type II | Purified Rabbit Muscle | [5] |

| Epac | Activity | Weak inhibitor or does not block Epac-mediated effects | In vitro and cell-based assays | [8] |

| Phosphodiesterases (PDEs) | Activity | Resistant to hydrolysis | Mammalian | [5][6] |

Note: Specific Kᵢ or IC₅₀ values for PKA Type I and for Epac isoforms are not consistently reported in the surveyed literature. The available data indicates a preference for PKA-I inhibition over PKA-II.

Experimental Protocols

Stock Solution Preparation

For in vitro and cell culture experiments, a stock solution of this compound is typically prepared in sterile DMSO or water.

-

Materials:

-

This compound (sodium salt)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade or sterile water

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or water to achieve the desired stock concentration (e.g., 10-50 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage, protected from light.

-

In Vitro PKA Kinase Assay

This protocol describes a non-radioactive, colorimetric assay to measure the inhibitory effect of this compound on PKA activity.

Figure 2: Experimental workflow for an in vitro PKA inhibition assay.

-

Materials:

-

Purified PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

ATP

-

This compound stock solution

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

96-well microplate

-

Microplate reader

-

Phospho-PKA substrate antibody and detection reagents (for ELISA-based detection)

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer in a 96-well plate. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO or water).

-

Add the purified PKA catalytic subunit to each well and pre-incubate with this compound for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the PKA substrate peptide and ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phospho-specific antibody.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of PKA inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Cell-Based cAMP Assay

This protocol describes how to use this compound to investigate its effect on agonist-stimulated cAMP production in cultured cells.

-

Materials:

-

Cultured cells expressing the receptor of interest

-

Cell culture medium

-

Forskolin or a specific receptor agonist

-

This compound stock solution

-

cAMP assay kit (e.g., ELISA, HTRF, or FRET-based)

-

96-well cell culture plate

-

-

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 1 mM) for 30-60 minutes.[9] Include a vehicle control.

-

Stimulate the cells with a known concentration of forskolin or a specific receptor agonist to induce cAMP production.

-

Incubate for the recommended time according to the agonist's properties (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Analyze the data to determine the inhibitory effect of this compound on agonist-induced cAMP accumulation.

-

Applications in Research

This compound is a versatile tool for investigating the role of cAMP-PKA signaling in various biological contexts.

Figure 3: Logical diagram illustrating the use of this compound to probe PKA-dependency.

-

Dissecting Signaling Pathways: By inhibiting PKA, researchers can determine whether a specific cellular response to a stimulus is mediated by the cAMP-PKA pathway. If the response is blocked or attenuated by this compound, it provides strong evidence for the involvement of PKA.

-

Neuroscience: It has been used to study the role of cAMP in neuronal processes such as synaptic plasticity, ion channel modulation (e.g., HCN channels), and neurotransmitter release.

-

Cancer Research: this compound has been employed to investigate the involvement of PKA in cancer cell proliferation, apoptosis, and differentiation.[3]

-

Immunology: It has been used to explore the role of cAMP in regulating immune cell function, such as T-cell activation and cytokine production.[3]

-

Endocrinology: The compound is utilized to study the role of cAMP in hormone secretion and action, for instance, in insulin secretion from pancreatic beta-cells.[3]

Selectivity and Off-Target Effects

While this compound is a potent PKA inhibitor, it is crucial to consider its potential off-target effects.

-

Epac Proteins: The effect of this compound on Exchange Protein directly Activated by cAMP (Epac) is not fully resolved. Some studies suggest that it is a weak inhibitor of Epac or does not block Epac-mediated signaling, while others indicate it can inhibit both PKA and Epac.[8][10] Therefore, when interpreting results, the potential contribution of Epac inhibition should be considered, and orthogonal approaches, such as using Epac-specific modulators, are recommended for confirmation.

-

Phosphodiesterases (PDEs): this compound is resistant to hydrolysis by most mammalian PDEs.[5][6] However, at high concentrations, some cAMP analogs have been shown to inhibit certain PDE isoforms. Specific data for this compound across a panel of PDE isoforms is limited.

-

Other cAMP-binding proteins: Other proteins, such as cyclic nucleotide-gated (CNG) ion channels, also possess cAMP-binding domains. The effect of this compound on these targets should be considered depending on the experimental system.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of cAMP-mediated signaling pathways. Its membrane permeability and potent PKA antagonism, with a preference for PKA-I, make it suitable for a wide range of in vitro and in vivo applications. Researchers should carefully consider its concentration-dependent effects and potential off-target activities when designing experiments and interpreting results. This technical guide provides a solid foundation for the effective use of this compound, enabling a deeper understanding of the multifaceted roles of cAMP in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Enzo Life Sciences 8-Bromoadenosine 3',5'-cyclic Monophosphothioate, Rp-Isomer | Fisher Scientific [fishersci.com]

- 7. This compound BIOLOG Life Science Institute [biolog.de]

- 8. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Structure and Inhibitory Mechanism of Rp-8-Br-cAMPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent and widely utilized cell-permeable inhibitor of cyclic AMP-dependent protein kinase (PKA). Its chemical structure, characterized by a bromine substitution at the 8th position of the adenine ring and a phosphorothioate modification of the cyclic phosphate, confers unique properties that make it an invaluable tool in the study of cAMP-mediated signaling pathways. This technical guide provides an in-depth overview of the structure, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a synthetic analog of cyclic adenosine monophosphate (cAMP). The key structural modifications from cAMP are:

-

Bromine at the 8-position of the adenine ring: This substitution enhances the lipophilicity of the molecule, contributing to its membrane permeability.

-

Rp-isomer of the phosphorothioate group: The replacement of a non-bridging oxygen with sulfur in the cyclic phosphate moiety, in the Rp-configuration, is crucial for its inhibitory activity. This modification also confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations.

These modifications result in a compound that can effectively penetrate cell membranes and act as a competitive antagonist at the cAMP binding sites on the regulatory subunits of PKA.

Mechanism of Action: Competitive Inhibition of PKA

The canonical activation of PKA occurs when four molecules of cAMP bind to the two regulatory (R) subunits of the inactive PKA holoenzyme (R2C2). This binding induces a conformational change in the R subunits, leading to the dissociation of the two active catalytic (C) subunits. The freed C subunits can then phosphorylate a multitude of downstream protein substrates, thereby modulating a wide array of cellular processes.

This compound exerts its inhibitory effect by competitively binding to the cAMP-binding sites on the PKA regulatory subunits.[1][2] By occupying these sites, this compound prevents the binding of endogenous cAMP, thereby stabilizing the inactive holoenzyme and preventing the release of the catalytic subunits.[3][] This blockade of PKA activation effectively halts the downstream signaling cascade.

Notably, this compound exhibits a preference for inhibiting the type I isoform of PKA (PKA-I) over the type II isoform (PKA-II).[2][5] This selectivity makes it a valuable tool for dissecting the distinct roles of these two PKA isozymes in cellular signaling.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against different PKA isoforms is a critical parameter for its experimental application. While specific Ki values can vary depending on the experimental conditions, the literature consistently demonstrates its higher affinity for PKA type I.

| Parameter | PKA Type I | PKA Type II | Reference |

| Inhibition | More Potent Antagonist | Less Potent Antagonist | [2][5] |

Further quantitative data on the specific Ki or IC50 values for each PKA isoform with this compound is not consistently available across publicly accessible literature. Researchers should consult specialized databases or conduct empirical studies to determine these values for their specific experimental setup.

Signaling Pathway Diagram

The following diagram illustrates the canonical cAMP/PKA signaling pathway and the point of inhibition by this compound.

Caption: cAMP/PKA signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro PKA Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on PKA activity using a peptide substrate.

Experimental Workflow Diagram:

Caption: Workflow for an in vitro PKA inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

-

PKA Enzyme: Recombinant PKA catalytic subunit diluted in assay buffer.

-

Peptide Substrate: A specific PKA substrate peptide (e.g., Kemptide) at a concentration of 50-100 µM.

-

ATP Solution: A mixture of non-radiolabeled ATP and [γ-32P]ATP (specific activity ~3000 Ci/mmol) to a final concentration of 100 µM.

-

This compound: Prepare a stock solution in DMSO and create serial dilutions in assay buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 10 µL of PKA enzyme, 10 µL of peptide substrate, and 10 µL of the desired concentration of this compound or vehicle (DMSO).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Incubate for 15 minutes at 30°C.

-

Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

-

Allow the paper to dry completely.

-

-

Data Analysis:

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PKA inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis of CREB Phosphorylation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a key downstream target of PKA.

Experimental Workflow Diagram:

Caption: Workflow for Western blot analysis of pCREB.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulate the cells with a known PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To control for protein loading, subsequently probe the same membrane with an antibody against total CREB.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Perform densitometric analysis of the bands corresponding to pCREB and total CREB.

-

Normalize the pCREB signal to the total CREB signal for each sample to determine the relative level of CREB phosphorylation.

-

Conclusion

This compound is a powerful and selective inhibitor of PKA, particularly the type I isoform. Its cell permeability and resistance to enzymatic degradation make it an indispensable tool for elucidating the roles of the cAMP/PKA signaling pathway in a multitude of cellular functions. The detailed protocols and diagrams provided in this guide offer a comprehensive resource for researchers employing this compound in their investigations. Careful consideration of its isoform selectivity and appropriate experimental controls will ensure the generation of robust and reliable data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]

The PKA Antagonist Rp-8-Br-cAMPS: A Technical Guide to its Role in Modulating cAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. The primary effector of cAMP in most eukaryotic cells is cAMP-dependent protein kinase (PKA). The precise regulation of PKA activity is paramount for normal cellular function, and its dysregulation is implicated in numerous pathologies, including cancer and immune disorders. Rp-8-Br-cAMPS, a lipophilic and membrane-permeable analog of cAMP, has emerged as a powerful pharmacological tool for the investigation of cAMP/PKA signaling pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on cAMP signaling, and detailed protocols for its application in research and drug development.

Core Concepts: Mechanism of Action

This compound is a competitive antagonist of PKA.[1][2] It functions by binding to the cAMP-binding sites on the regulatory subunits of the PKA holoenzyme.[1] This binding prevents the conformational change that normally occurs upon cAMP binding, thus inhibiting the dissociation of the catalytic subunits from the regulatory subunits.[1] Consequently, the catalytic subunits remain inactive, and the downstream phosphorylation of target proteins is prevented. A key characteristic of this compound is its resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[3] This property ensures sustained inhibitory activity within the cellular environment. Furthermore, this compound exhibits a preference for the type I isoform of PKA (PKA-I) over the type II isoform (PKA-II).[3][4]

Beyond its well-established role as a PKA inhibitor, emerging evidence suggests that this compound may also modulate the activity of Exchange Protein Directly Activated by cAMP (Epac), another important cellular sensor of cAMP.[5][6] This potential for dual activity should be considered when interpreting experimental results.

Quantitative Data

The inhibitory potency of this compound against different PKA isoforms and its potential effects on Epac proteins are critical parameters for its effective use in experimental settings. The following table summarizes the available quantitative data for this compound and its more cell-permeable prodrug, this compound-pAB.

| Compound | Target | Parameter | Value | Reference |

| This compound | PKA type I | Ki | Potent inhibitor | [4] |

| PKA type II | Ki | Less potent than for type I | [7] | |

| This compound-pAB | PKA (in situ) | IC50 | ~3 µM | [2] |

| Rp-cAMPS | PKA type I | Ki | 12.5 µM | [5] |

| PKA type II | Ki | 4.5 µM | [5] | |

| (Rp)-8-CPT-cAMPS | Epac1 | IC50 | 39 µM | [8] |

Signaling Pathway Visualization

The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention by this compound.

References

- 1. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Bromine in Rp-8-Br-cAMPS: A Technical Guide to a Potent PKA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a powerful and widely utilized tool in cellular biology and pharmacology for the specific inhibition of cAMP-dependent Protein Kinase A (PKA). This technical guide delves into the critical role of the bromine substitution at the 8th position of the adenine ring, a modification that profoundly influences the compound's potency, selectivity, and physicochemical properties. Through an analysis of its mechanism of action, binding affinities, and structural interactions, this document elucidates how this single atomic substitution transforms a cAMP analog into a highly effective and selective antagonist of PKA signaling.

Introduction: The Significance of PKA Inhibition

Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes, including metabolism, gene expression, cell growth, and differentiation. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate downstream target proteins.

Given the central role of the cAMP/PKA signaling pathway in cellular function and its dysregulation in various diseases, including cancer and immune disorders, the development of specific PKA inhibitors has been a significant focus of research. This compound has emerged as a key pharmacological tool for dissecting the roles of PKA in distinct signaling cascades. Its utility stems from a combination of modifications to the parent cAMP molecule: the Rp-isomeric phosphorothioate group and, most critically, the bromine atom at the C8 position of the adenine nucleobase.

The Multifaceted Role of the Bromine Atom

The introduction of a bromine atom at the 8th position of the adenine ring in this compound is not a minor alteration. This modification imparts several crucial characteristics that define its function as a potent and selective PKA inhibitor.

Enhanced Lipophilicity and Cell Permeability

A significant challenge in utilizing nucleotide analogs in cellular assays is their transport across the hydrophobic cell membrane. The bulky and electronegative bromine atom increases the lipophilicity of the this compound molecule compared to its non-brominated counterpart, Rp-cAMPS. This enhanced lipophilicity facilitates its passive diffusion across the cell membrane, allowing it to reach its intracellular target, the PKA holoenzyme, more effectively.

Promotion of the syn-Conformation and Isozyme Selectivity

The PKA regulatory subunits possess two distinct cAMP binding domains, A and B. The conformation of the glycosidic bond between the ribose sugar and the adenine base of cAMP analogs can be either anti or syn. The substitution of a bulky atom like bromine at the C8 position creates steric hindrance that favors the syn conformation.

This conformational preference is a key determinant of the selectivity of this compound for the type I isoform of PKA (PKA-I) over the type II isoform (PKA-II).[1][2][3] Structural studies have revealed that the cAMP binding pockets of the PKA isozymes have distinct topographies. The syn conformation adopted by this compound is more readily accommodated by the binding sites of the RI subunits than the RII subunits. This steric compatibility leads to a higher binding affinity for PKA-I.

Increased Potency of Inhibition

The bromine modification contributes to the overall potency of this compound as a PKA inhibitor. While the Rp-phosphorothioate modification is primarily responsible for the antagonistic activity (by preventing the conformational change required for C subunit release), the bromine atom's influence on the syn conformation and its interactions within the binding pocket enhance the molecule's ability to bind to and stabilize the inactive holoenzyme complex.[4]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist of cAMP at the regulatory subunits of PKA.[5][6] It binds to the same sites as the endogenous activator, cAMP, but fails to induce the necessary conformational change for the release and activation of the catalytic subunits. By occupying these binding sites, this compound effectively prevents cAMP from activating PKA, thereby inhibiting the downstream phosphorylation of target proteins.

The combination of the bromine atom and the Rp-phosphorothioate modification makes this compound resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[2] This metabolic stability ensures a sustained inhibitory effect in cellular and in vivo experiments.

Quantitative Analysis of PKA Inhibition

The potency and selectivity of this compound and related analogs are determined through quantitative binding and activity assays. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are key parameters used to compare the effectiveness of different inhibitors. While the abstracts of seminal papers by Dostmann et al. (1990) and Gjertsen et al. (1995) establish the potent and PKA-I selective nature of this compound, they do not provide specific Ki values.[1][4] The following table summarizes the reported inhibitory concentrations for a prodrug of this compound.

| Compound | Target | IC50 (µM) | Reference |

| This compound-pAB | PKA-II | ~3 | [7] |

| Rp-8-pCPT-cAMPS-pAB | PKA-II | ~4 | [7] |

| Rp-cAMPS-pAB | PKA-II | ~10 | [7] |

Note: The data above is for the para-acetoxybenzyl (pAB) ester prodrugs, which are designed for enhanced cell permeability and are intracellularly converted to the active compound.

Experimental Protocols

Competitive cAMP Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound to PKA regulatory subunits using a competitive displacement assay with a radiolabeled cAMP analog, such as [³H]cAMP.

Materials:

-

Purified recombinant PKA regulatory subunits (RIα, RIβ, RIIα, or RIIβ)

-

[³H]cAMP (tritiated cAMP)

-

This compound and other non-radiolabeled cAMP analogs

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well filter plates or vacuum filtration manifold

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and other competing ligands in the binding buffer. Prepare a working solution of [³H]cAMP at a concentration typically below its Kd for the PKA regulatory subunit.

-

Binding Reaction: In a multi-well plate, combine the purified PKA regulatory subunit, a fixed concentration of [³H]cAMP, and varying concentrations of the unlabeled competitor (this compound). Include control wells with no competitor (total binding) and wells with a large excess of unlabeled cAMP (non-specific binding).

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The filters will trap the PKA regulatory subunits and any bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound [³H]cAMP.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the cAMP/PKA Signaling Pathway and Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of PKA activation and its inhibition by this compound.

Caption: The canonical cAMP/PKA signaling pathway, from extracellular signal to cellular response.

References

- 1. Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound BIOLOG Life Science Institute [biolog.de]

- 4. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Cellular Signaling: A Technical Guide to Foundational Research on cAMP Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research of cyclic adenosine monophosphate (cAMP) analogs, pivotal tools in dissecting cellular signaling and promising therapeutic agents. This document provides a comprehensive overview of their mechanism of action, synthesis, and the experimental protocols used to evaluate their efficacy, with a focus on quantitative data and detailed methodologies.

Introduction: The Central Role of cAMP and its Analogs

Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes by activating two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). The development of synthetic cAMP analogs has been instrumental in elucidating the distinct roles of these two pathways and has opened avenues for targeted therapeutic interventions in diseases ranging from cancer to cardiovascular disorders.[1] This guide will explore the fundamental research that has enabled these advancements.

The cAMP Signaling Cascade: PKA and Epac Pathways

The intracellular actions of cAMP are predominantly mediated through the activation of PKA and Epac. Understanding these pathways is crucial for interpreting the effects of cAMP analogs.

The binding of an extracellular signaling molecule to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn synthesizes cAMP from ATP.[2] Subsequently, cAMP can activate either the PKA or Epac signaling pathways.

Quantitative Analysis of cAMP Analog Activity

The efficacy and selectivity of cAMP analogs are determined through various quantitative assays. The following tables summarize key parameters for some commonly studied analogs.

Table 1: PKA-Selective cAMP Analogs - Quantitative Data

| Analog | Parameter | Value | Cell Line/System | Reference |

| 8-PIP-cAMP & 8-HA-cAMP | IC50 | 55.3 µM | ARO cells | [3] |

| 8-PIP-cAMP & 8-HA-cAMP | IC50 | 84.8 µM | NPA cells | [3] |

| N6-Benzoyl-cAMP (6-Bnz-cAMP) | Ka | Not Specified | Adipocyte Protein Kinase | [4] |

| 8-Bromo-cAMP (8-Br-cAMP) | Ka | 0.05 µM | Protein Kinase A | [5] |

Table 2: Epac-Selective cAMP Analogs - Quantitative Data

| Analog | Parameter | Value | Cell Line/System | Reference |

| 8-pCPT-2'-O-Me-cAMP | AC50 | 1.8 µM | Epac1 | [6][7] |

| 8-pCPT-2'-O-Me-cAMP | kmax | 3.3 | Epac1 | [6] |

| S220 | AC50 | 0.1 µM | Epac2 | [8] |

| S220 | kmax | 7.7 | Epac2 | [8] |

Table 3: Other Notable cAMP Analogs - Quantitative Data

| Analog | Parameter | Value | Cell Line/System | Reference |

| 8-Cl-cAMP | IC50 | 2.3 - 13.6 µM | ARO, NPA, WRO cells | [3] |

Detailed Experimental Protocols

Precise and reproducible experimental protocols are the bedrock of foundational research. This section provides detailed methodologies for key assays used in the characterization of cAMP analogs.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a cAMP analog for its binding site by measuring its ability to displace a radiolabeled ligand.[9][10][11][12]

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in a suitable buffer.[13]

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-cAMP) and varying concentrations of the unlabeled cAMP analog. The final volume is typically 250 µL.[13]

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the analog. Determine the IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Adenylyl Cyclase Activity Assay

This assay measures the ability of a cAMP analog to stimulate or inhibit the production of cAMP by adenylyl cyclase.[14][15][16][17]

Protocol:

-

Reaction Setup: In reaction tubes, combine a buffer solution (e.g., 100 mM Tris-HCl, pH 8.5), MgCl2, ATP, and the test cAMP analog at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the adenylyl cyclase enzyme preparation (e.g., cell membrane homogenate).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by heating the tubes in a boiling water bath for one minute.

-

cAMP Quantification: Quantify the amount of cAMP produced. This can be done using various methods, including:

-

Data Analysis: Plot the amount of cAMP produced against the concentration of the cAMP analog to determine its effect on adenylyl cyclase activity.

In Vitro PKA Kinase Activity Assay

This assay measures the ability of a cAMP analog to activate PKA, which then phosphorylates a specific substrate.[18][19][20][21][22]

Protocol (Colorimetric ELISA-based): [20][21]

-

Plate Preparation: Use a microtiter plate pre-coated with a specific PKA substrate.

-

Reaction Setup: Add the PKA enzyme, the test cAMP analog at various concentrations, and a kinase assay buffer to the wells.

-

Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 90 minutes) with shaking.

-

Detection:

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a TMB substrate, which will develop a color in proportion to the amount of phosphorylated substrate.

-

-

Termination and Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using a known amount of active PKA. Determine the PKA activity in the presence of the cAMP analog by comparing the absorbance values to the standard curve.

Protocol (Radioactive): [19][22]

-

Reaction Setup: In microcentrifuge tubes, combine a kinase buffer, the PKA enzyme, the test cAMP analog, a PKA-specific peptide substrate (e.g., Kemptide), and [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the PKA activity based on the amount of incorporated radioactivity.

Epac Activity Assay (Rap1 Activation)

This assay indirectly measures Epac activity by quantifying the activation of its downstream effector, the small GTPase Rap1.[23][24][25][26][27]

Protocol:

-

Cell Lysis: Treat cells with the cAMP analog of interest. Lyse the cells in a buffer containing inhibitors of proteases and phosphatases.

-

Pull-down of Active Rap1: Incubate the cell lysates with a GST-fusion protein of the Rap1-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1. The GST-RalGDS-RBD is typically coupled to glutathione-Sepharose beads.[26]

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE.

-

Detection: Detect the amount of active Rap1 by Western blotting using an anti-Rap1 antibody.

-

Data Analysis: Quantify the band intensity of the pulled-down Rap1-GTP and compare it to the total Rap1 in the cell lysate to determine the extent of Epac activation.

Synthesis and Structure-Activity Relationships of cAMP Analogs

The diverse activities of cAMP analogs stem from chemical modifications to the three main parts of the cAMP molecule: the adenine base, the ribose sugar, and the cyclic phosphate group.

General Synthetic Strategies:

-